molecular formula C19H30K2O11S2 B13449296 DihydroIdebenone1,4-O-DisulfateDipotassiumSalt

DihydroIdebenone1,4-O-DisulfateDipotassiumSalt

Cat. No.: B13449296
M. Wt: 576.8 g/mol
InChI Key: ABHQEIRLZJCDLB-UHFFFAOYSA-L
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Description

DihydroIdebenone1,4-O-DisulfateDipotassiumSalt is a derivative of Idebenone, a synthetic analog of coenzyme Q10 (ubiquinone). This compound is known for its neuroprotective and nootropic properties, making it a subject of interest in various scientific fields, including medicine and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DihydroIdebenone1,4-O-DisulfateDipotassiumSalt typically involves the sulfonation of IdebenoneThe final step involves the addition of dipotassium salt to stabilize the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

DihydroIdebenone1,4-O-DisulfateDipotassiumSalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DihydroIdebenone1,4-O-DisulfateDipotassiumSalt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DihydroIdebenone1,4-O-DisulfateDipotassiumSalt involves its interaction with cellular components to exert neuroprotective effects. It targets mitochondrial pathways, enhancing cellular respiration and reducing oxidative stress. The compound also modulates the activity of various enzymes involved in energy production and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DihydroIdebenone1,4-O-DisulfateDipotassiumSalt stands out due to its enhanced solubility and stability compared to its parent compound, Idebenone.

Properties

Molecular Formula

C19H30K2O11S2

Molecular Weight

576.8 g/mol

IUPAC Name

dipotassium;[2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-4-sulfonatooxyphenyl] sulfate

InChI

InChI=1S/C19H32O11S2.2K/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(30-32(24,25)26)19(28-3)18(27-2)16(14)29-31(21,22)23;;/h20H,4-13H2,1-3H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

ABHQEIRLZJCDLB-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)OS(=O)(=O)[O-])CCCCCCCCCCO.[K+].[K+]

Origin of Product

United States

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